(-)-Gallocatechin gallate
Overview
Description
(-)-Gallocatechin gallate: is a type of catechin, a natural phenol, and antioxidant. It is predominantly found in green tea and is known for its numerous health benefits, including anti-inflammatory, anti-carcinogenic, and neuroprotective properties . This compound has garnered significant attention due to its potential therapeutic applications in various fields.
Mechanism of Action
Target of Action
(-)-Gallocatechin gallate (EGCG) is a major bioactive compound found in tea, known for its numerous health benefits . It interacts with various proteins, including those involved in tumor development and regulation . Some of the identified targets include DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and various cell surface proteins .
Mode of Action
EGCG modulates numerous molecular targets and inhibits the pathogenesis of cancer through inhibition of initiation, promotion, and progression . It promotes the expression of uric acid secretion transporter genes while inhibiting the expression of uric acid reabsorption transporter genes . EGCG also competitively inhibits organic anion transporting polypeptide (OATP)1A2-mediated substrate transport .
Biochemical Analysis
Biochemical Properties
(-)-Gallocatechin gallate is known to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit both pro- and antioxidant properties . EGCG can function as an electron donor for peroxidase, resulting in the utilization of H2O2 . It also has the ability to inhibit certain enzymes such as the Ser/Thr phosphatase (Stp1) activity towards Staphylococcus aureus .
Cellular Effects
This compound has been shown to have various effects on different types of cells. For instance, it has been found to suppress inflammation and aggregate formation pathways . EGCG also significantly increases the percentage of G0/G1 in the cell cycle, downregulates the expression of proteins such as p-mTOR, Cyclin D1, and Cyclin B1, and upregulates the expression of GAP43, Klotho, p-AMPK, and other proteins . These effects promote mitochondrial activity and energy metabolism, and have repair and regeneration effects on differentiated nerve cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to block infection at the entry step through interfering with the engagement of the receptor binding domain (RBD) of the viral spikes to angiotensin-converting enzyme 2 (ACE2) receptor of the host cells . EGCG also inhibits the functions of cell-envelope proteins, causing cellular damage and disruption of the cells in S. aureus .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, EGCG has been found to exhibit a sustained-release profile up to 8 days in vitro . It also has been shown to have superior antioxidative activity to free EGCG .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, EGCG at a concentration of 10 mM disrupted the barrier function of the guard cell plasma membrane, increasing its permeability to propidium iodide .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to promote the expression of uric acid secretion transporter genes (Oat1 and Oct1) while inhibiting the expression of uric acid reabsorption transporter genes (Urat1 and Glut9) in the kidney .
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways. It has been found that EGCG exerts a cardioprotective effect by reducing myocardial infarct size . Moreover, EGCG has been shown to inhibit the transport activity of several drug transporters expressed in enterocytes, hepatocytes, and renal proximal tubular cells such as OATPs, organic cation transporters (OCTs), multidrug and toxin extrusion proteins (MATEs), and P-glycoprotein (P-gp) .
Subcellular Localization
The subcellular localization of this compound has been studied using immunohistochemistry. It has been found that vacuoles are the primary sites of localization of galloylated catechins at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Gallocatechin gallate typically involves the esterification of (-)-Gallocatechin with gallic acid. This reaction can be carried out under mild acidic conditions using catalysts such as sulfuric acid or hydrochloric acid . The reaction is usually performed at room temperature to avoid degradation of the sensitive catechin structure.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, primarily green tea leaves. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Gallocatechin gallate can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and enzymatic catalysts.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Quinones and other oxidized catechins.
Reduction: Reduced catechin derivatives.
Substitution: Various substituted catechin derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-Gallocatechin gallate is used as a model compound to study antioxidant mechanisms and to develop new antioxidant materials .
Biology: In biological research, this compound is extensively studied for its role in modulating cellular pathways, including those involved in oxidative stress and inflammation .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of functional foods, dietary supplements, and cosmetic products due to its antioxidant properties .
Comparison with Similar Compounds
Epigallocatechin gallate (EGCG): Another catechin found in green tea, known for its potent antioxidant and anti-carcinogenic properties.
Epicatechin gallate (ECG): Similar in structure to (-)-Gallocatechin gallate, with comparable biological activities.
Curcumin: A polyphenol found in turmeric, known for its anti-inflammatory and antioxidant properties.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its ability to modulate multiple signaling pathways and its high bioavailability make it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
[(2S,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBWREPUVVBILR-NQIIRXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195144 | |
Record name | (-)-Gallocatechol gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4233-96-9, 68-22-4 | |
Record name | (-)-Gallocatechin gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4233-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Gallocatechol gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Gallocatechol gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Gallocatechin gallate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALLOCATECHIN GALLATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRW3C4Y31Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ent-Gallocatechin 3-gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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